2-Methyl-1,4-diazepane hydrobromide

Catalog No.
S12349915
CAS No.
194032-50-3
M.F
C6H15BrN2
M. Wt
195.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1,4-diazepane hydrobromide

CAS Number

194032-50-3

Product Name

2-Methyl-1,4-diazepane hydrobromide

IUPAC Name

2-methyl-1,4-diazepane;hydrobromide

Molecular Formula

C6H15BrN2

Molecular Weight

195.10 g/mol

InChI

InChI=1S/C6H14N2.BrH/c1-6-5-7-3-2-4-8-6;/h6-8H,2-5H2,1H3;1H

InChI Key

HQVCOCIUHKFIFY-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCCN1.Br

2-Methyl-1,4-diazepane hydrobromide is a chemical compound with the molecular formula C6H15BrN2C_6H_{15}BrN_2 and a molecular weight of 195.10 g/mol. It is classified as a hydrobromide salt of 2-methyl-1,4-diazepane, which is a seven-membered heterocyclic compound containing two nitrogen atoms in its ring structure. The compound is characterized by its unique structure, which includes a methyl group at the second position of the diazepane ring, influencing its chemical and biological properties. Its IUPAC name is 2-methyl-1,4-diazepane; hydrobromide, and it is often represented by the InChI Key HQVCOCIUHKFIFY-UHFFFAOYSA-N.

  • Oxidation: The compound can be oxidized to form corresponding N-oxides using agents such as hydrogen peroxide or peracids.
  • Reduction: It can undergo reduction reactions to yield various amine derivatives, typically utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The bromide ion in the hydrobromide salt can be substituted by other nucleophiles, such as sodium azide or potassium cyanide, under appropriate conditions.

The products formed from these reactions depend on the specific reagents and conditions employed.

The biological activity of 2-Methyl-1,4-diazepane hydrobromide has been explored in various contexts. It has potential applications in medicinal chemistry as a building block for synthesizing biologically active compounds. The compound may act as a ligand that interacts with specific receptors or enzymes, thereby modulating their activity. This makes it a candidate for studies related to enzyme inhibitors and receptor ligands.

The synthesis of 2-Methyl-1,4-diazepane hydrobromide typically involves cyclization reactions of appropriate precursors. A common method includes the intramolecular cyclization of a diamine precursor under acidic conditions. For example, starting from 2-methyl-1,4-diaminobutane, the cyclization can be achieved using hydrobromic acid to yield the desired compound.

In industrial settings, similar synthetic routes are utilized but are scaled up for higher yields and purity. This may involve purification techniques such as recrystallization or distillation to ensure quality.

2-Methyl-1,4-diazepane hydrobromide has several applications across different fields:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.
  • Biology: The compound is used in research focused on enzyme inhibitors and receptor interactions.
  • Industry: It finds utility in producing specialty chemicals and materials.

Research involving interaction studies of 2-Methyl-1,4-diazepane hydrobromide typically focuses on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications. The specific pathways and molecular targets vary depending on the context in which the compound is studied.

Several compounds share structural similarities with 2-Methyl-1,4-diazepane hydrobromide:

Compound NameStructure Description
1,4-DiazepaneParent compound without the methyl group.
Homopiperazine (Hexahydro-1,4-diazepine)A seven-membered ring compound with different substituents.
PiperazineA six-membered ring compound with two nitrogen atoms.

Uniqueness

The presence of the methyl group in 2-Methyl-1,4-diazepane hydrobromide distinguishes it from its analogs. This structural modification can significantly influence its chemical reactivity and biological activity compared to similar compounds like 1,4-diazepane and piperazine .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

194.04186 g/mol

Monoisotopic Mass

194.04186 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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